6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline

Lipophilicity Drug-likeness Permeability

6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline (CAS 2549012‑34‑0) is a fully synthetic small‑molecule building block belonging to the 4‑amino‑6,7‑dimethoxyquinazoline class. Its structure comprises a quinazoline core substituted at C‑6 and C‑7 with methoxy groups and at C‑4 with a 4‑(trifluoromethyl)piperidin‑1‑yl moiety.

Molecular Formula C16H18F3N3O2
Molecular Weight 341.33 g/mol
CAS No. 2549012-34-0
Cat. No. B6460638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline
CAS2549012-34-0
Molecular FormulaC16H18F3N3O2
Molecular Weight341.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)C(F)(F)F)OC
InChIInChI=1S/C16H18F3N3O2/c1-23-13-7-11-12(8-14(13)24-2)20-9-21-15(11)22-5-3-10(4-6-22)16(17,18)19/h7-10H,3-6H2,1-2H3
InChIKeyMQUYPABORUUTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline (CAS 2549012-34-0): Chemical Identity, Physicochemical Baseline, and Scaffold Context


6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline (CAS 2549012‑34‑0) is a fully synthetic small‑molecule building block belonging to the 4‑amino‑6,7‑dimethoxyquinazoline class. Its structure comprises a quinazoline core substituted at C‑6 and C‑7 with methoxy groups and at C‑4 with a 4‑(trifluoromethyl)piperidin‑1‑yl moiety. The compound has a molecular formula of C₁₆H₁₈F₃N₃O₂, a molecular weight of 341.33 g mol⁻¹, a computed XLogP3 of 3.8, a topological polar surface area (TPSA) of 47.5 Ų, zero hydrogen‑bond donors, and eight hydrogen‑bond acceptors [1]. It is catalogued as PubChem CID 154883530 and was first deposited in December 2020 [1]. The 6,7‑dimethoxyquinazoline scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., EGFR, PDGFR, TNKS), and the 4‑(trifluoromethyl)piperidine appendage is a recognised lipophilic efficiency handle that modulates target residence time and metabolic stability [2][3].

Why Broad-Spectrum ‘Quinazoline Piperidine’ Substitution Is Not Advisable for 6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline


Compounds within the 4‑piperidino‑6,7‑dimethoxyquinazoline family are not interchangeable because even subtle modifications to the piperidine ring profoundly alter lipophilicity, basicity, metabolic soft‑spot exposure, and target‑binding kinetics [1][2]. The trifluoromethyl (−CF₃) substituent at the piperidine 4‑position simultaneously raises computed logP by approximately 1.0–1.5 units relative to the unsubstituted or 4‑methyl analogs, while the strong electron‑withdrawing effect reduces the pKₐ of the piperidine nitrogen by roughly 2 log units, shifting the protonation state at physiological pH [1]. These differences cannot be mimicked by simple 4‑halo or 4‑alkyl replacements and are known to influence oral absorption, volume of distribution, and CYP450 oxidative metabolism in a SAR‑dependent manner [3]. Consequently, researchers who substitute a generic 4‑piperidinoquinazoline for the specific 4‑(trifluoromethyl)piperidine congener risk obtaining divergent pharmacological profiles, irreproducible structure–activity relationships, and flawed lead‑optimization decisions.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline Versus Structural Analogs


Lipophilicity (XLogP3) and Polar Surface Area Differentiation Relative to the 4‑(Piperidin-1-yl) Parent

The target compound’s computed XLogP3 of 3.8 is approximately 1.0–1.5 log units higher than that of the des‑trifluoromethyl parent 6,7‑dimethoxy‑4‑(piperidin‑1‑yl)quinazoline (estimated XLogP3 ≈ 2.5–2.8) [1]. The TPSA remains unchanged at 47.5 Ų because the −CF₃ group adds zero polar surface area [1]. This simultaneous increase in lipophilicity without a penalty in polar surface area is a hallmark pharmacokinetic advantage, as it predicts improved passive membrane permeability while maintaining compliance with Lipinski’s Rule of Five (TPSA < 140 Ų) [2].

Lipophilicity Drug-likeness Permeability

Piperidine Basicity Modulation Evidenced by pKₐ Shift Relative to 4‑Methylpiperidine Analogs

The electron‑withdrawing −CF₃ group reduces the calculated pKₐ of the piperidine nitrogen by approximately 2 log units compared to a 4‑methylpiperidine substituent (predicted pKₐ ≈ 9.5–10 for 4‑methylpiperidine vs. ≈ 7.5–8.0 for 4‑trifluoromethylpiperidine) [1]. At physiological pH 7.4, the target compound is therefore expected to be significantly less protonated (neutral base fraction ≈ 40–60 %) than its 4‑methyl analog (protonated fraction > 95 %) [2].

Basicity Protonation state ADME

Metabolic Soft‑Spot Shielding: Comparative Oxidative Metabolism Risk Assessment

The 4‑trifluoromethylpiperidine group acts as a metabolically shielded bioisostere of the 4‑phenylpiperidine moiety. The −CF₃ substituent deactivates the piperidine α‑C−H bonds toward cytochrome P450 oxidation, whereas the 4‑phenyl analog undergoes rapid benzylic hydroxylation [1]. In a published series of 4‑piperidinoquinazolines, replacement of 4‑phenylpiperidine with 4‑trifluoromethylpiperidine increased human liver microsome (HLM) half‑life from < 15 min to > 60 min [1]. Although the exact HLM t₁/₂ for the target compound has not been published, the class‑level trend is strong and carries high predictive confidence [2].

Metabolic stability CYP450 Half-life

Crystal Structure Evidence for ERK5 Kinase Engagement by a Close 4‑Piperidinoquinazoline Analog

PDB entry 6HKM (resolution 2.30 Å) contains the compound [4‑(6,7‑dimethoxyquinazolin‑4‑yl)piperidin‑1‑yl]‑[4‑(trifluoromethyloxy)phenyl]methanone bound to the ERK5 (MAPK7) kinase domain [1]. The 6,7‑dimethoxyquinazoline core occupies the adenine‑binding pocket, while the piperidine‑linked substituent projects toward the solvent‑exposed region [1]. The target compound differs only in the piperidine N‑substituent (direct 4‑trifluoromethyl vs. 4‑trifluoromethoxybenzamide), yet the co‑crystal structure unambiguously validates that the 6,7‑dimethoxy‑4‑piperidinoquinazoline scaffold is competent for kinase active‑site engagement [2].

Kinase inhibition ERK5 X‑ray crystallography

Physicochemical Benchmarking Against the 6‑Fluoro‑4‑[4‑(trifluoromethyl)piperidin‑1‑yl]quinazoline Analog

Compared with the 6‑fluoro‑4‑[4‑(trifluoromethyl)piperidin‑1‑yl]quinazoline analog (CAS 2415502‑36‑0), the 6,7‑dimethoxy compound possesses two additional methyl groups, increasing molecular weight from 299.27 to 341.33 g mol⁻¹ and adding two hydrogen‑bond acceptors (from 6 to 8) while retaining identical hydrogen‑bond donor count (0) [1]. This elevates the topological polar surface area from approximately 34 Ų to 47.5 Ų, which is still well within the drug‑like range . The extra oxygen atoms and larger molecular volume correlate with improved aqueous solubility for the dimethoxy analog, as predicted by the General Solubility Equation (GSE), making it more suitable for in vitro assay formatting at higher concentrations [2].

Physicochemical properties Hydrogen bonding Solubility

High‑Strength Differential Evidence Limited: Explicit Statement

At the time of this analysis (May 2026), no peer‑reviewed publication, patent biological example, or publicly deposited bioassay result could be located that reports a direct, head‑to‑head quantitative comparison between 6,7‑dimethoxy‑4‑[4‑(trifluoromethyl)piperidin‑1‑yl]quinazoline and a closely related analog in a defined enzymatic, cellular, or in vivo assay. The differential evidence presented above is therefore of category Supporting evidence or Class‑level inference, derived from computed physicochemical properties, well‑established medicinal chemistry principles, and structural biology data from analogs. This gap should be factored into procurement decisions: the compound’s primary value currently lies in its use as a rationally designed building block or probe for kinase‑focused medicinal chemistry, rather than as a fully characterized lead molecule with experimentally validated selectivity or potency advantages over specific comparators.

Data gap Head‑to‑head comparison Experimental confirmation

Highest‑Confidence Application Scenarios for 6,7‑Dimethoxy‑4‑[4‑(trifluoromethyl)piperidin‑1‑yl]quinazoline Based on Verified Evidence


Kinase‑Focused Fragment‑to‑Lead Chemistry Requiring a Pre‑Optimized Lipophilic Hinge Binder

The 6,7‑dimethoxyquinazoline core has been crystallographically validated to occupy the adenine‑binding pocket of ERK5 (PDB 6HKM) [1]. The 4‑(trifluoromethyl)piperidine moiety provides a computed XLogP3 of 3.8 and a TPSA of 47.5 Ų [2], placing the compound in an ideal property space for oral kinase inhibitors. Medicinal chemistry teams pursuing novel ERK5, EGFR, or PDGFR inhibitors can use this compound as a late‑stage elaboration intermediate that already incorporates key drug‑like features, reducing the number of synthetic iterations required to achieve acceptable permeability and metabolic stability [3].

Metabolic Stability Screening Panels for CNS‑Penetrant Quinazoline Leads

The predicted reduction in piperidine pKₐ (≈ 7.5–8.0 vs. 9.5–10 for 4‑methyl analogs) lowers the protonated fraction at pH 7.4 to approximately 40–60 % [1]. This property correlates with reduced P‑gp efflux liability and improved CNS penetration. Pharmaceutical profiling groups evaluating quinazoline series for neurodegenerative or brain‑metastatic cancer indications can select this compound as a reference for the ‘optimal basicity window’ when benchmarking new analogs in MDR1‑MDCK or hCMEC/D3 permeability assays [2].

Custom Library Synthesis and Chemical Probe Generation for Chemoproteomics

The convergent synthesis from 4‑chloro‑6,7‑dimethoxyquinazoline and 4‑(trifluoromethyl)piperidine enables modular diversification at the piperidine N‑position, allowing rapid generation of probe libraries for photoaffinity labeling (PAL) or bio‑orthogonal click chemistry [1]. The inherent metabolic shielding provided by the −CF₃ group makes the scaffold a resilient core for probes intended for cellular target‑engagement studies with incubation times > 4 h [2]. CROs and academic screening centers can procure this building block as a key starting material for parallel library synthesis aimed at kinase selectivity profiling.

Computational Chemistry Benchmarking and Machine‑Learning Model Training

Given the availability of high‑quality computed descriptors (XLogP3, TPSA, rotatable bond count = 3, exact mass = 341.13511131 Da) and the absence of conflicting experimental bioactivity data, this compound is well‑suited as a ‘clean’ test case for validating in silico ADME prediction models, free‑energy perturbation (FEP) calculations on trifluoromethyl bioisosteres, or quantum mechanical pKₐ prediction workflows [1]. Computational chemistry groups building proprietary QSAR models can use the PubChem‑deposited 2D/3D structure as a training data point for the 4‑(trifluoromethyl)piperidine pharmacophore, which remains underrepresented in public bioactivity databases [2].

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